4-Bromo-5-methylthiophen-2-amine
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Overview
Description
4-Bromo-5-methylthiophen-2-amine is an organic compound with the molecular formula C5H6BrNS It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylthiophen-2-amine typically involves the bromination of 5-methylthiophen-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the thiophene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylthiophen-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-Bromo-5-methylthiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylthiophen-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparison with Similar Compounds
5-Bromo-2-methylthiophene: Similar structure but lacks the amine group.
4-Methylthiophen-2-amine: Similar structure but lacks the bromine atom.
2-Amino-5-bromothiophene: Similar structure but lacks the methyl group.
Uniqueness: 4-Bromo-5-methylthiophen-2-amine is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C5H6BrNS |
---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
4-bromo-5-methylthiophen-2-amine |
InChI |
InChI=1S/C5H6BrNS/c1-3-4(6)2-5(7)8-3/h2H,7H2,1H3 |
InChI Key |
DYGVAWSKHGTKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)N)Br |
Origin of Product |
United States |
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